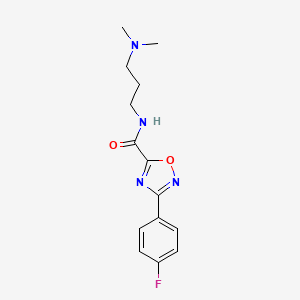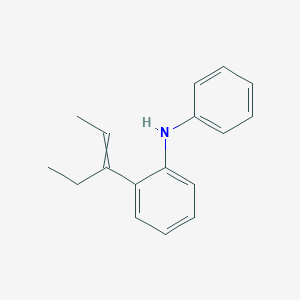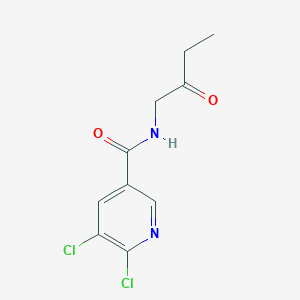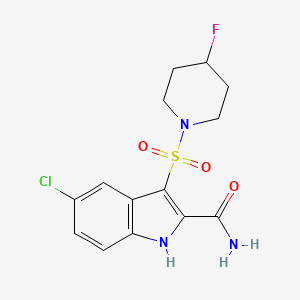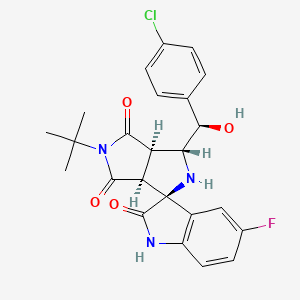
C24H23BrClN3O4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a complex organic molecule that contains bromine, chlorine, nitrogen, and oxygen atoms, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (S)-2-(3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl)piperidine-1-carboxylate involves multiple steps. Typically, the synthesis starts with the preparation of the quinazoline core, followed by the introduction of bromine and chlorine atoms. The piperidine ring is then attached through a series of condensation reactions. The final step involves the esterification of the carboxylate group with benzyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazoline core, potentially converting the oxo group to a hydroxyl group.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Hydroxyl derivatives of the quinazoline core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions, particularly those involving halogenated substrates.
Medicine
The compound’s structure suggests potential pharmacological applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of benzyl (S)-2-(3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes, potentially inhibiting their activity by binding to the active site. The halogen atoms may enhance binding affinity through halogen bonding interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl (S)-2-(3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl)piperidine-1-carboxylate
- Other quinazoline derivatives : These compounds share the quinazoline core but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
The presence of both bromine and chlorine atoms in the compound makes it unique compared to other quinazoline derivatives. These halogens can significantly influence the compound’s reactivity and binding properties, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C24H23BrClN3O4 |
|---|---|
Molekulargewicht |
532.8 g/mol |
IUPAC-Name |
(1R,3S,3aS,6aR)-5'-bromo-5-tert-butyl-1-[(R)-(4-chlorophenyl)-hydroxymethyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C24H23BrClN3O4/c1-23(2,3)29-20(31)16-17(21(29)32)24(14-10-12(25)6-9-15(14)27-22(24)33)28-18(16)19(30)11-4-7-13(26)8-5-11/h4-10,16-19,28,30H,1-3H3,(H,27,33)/t16-,17-,18-,19-,24-/m1/s1 |
InChI-Schlüssel |
VQFXXHCTMPIDQT-QRYDCHBUSA-N |
Isomerische SMILES |
CC(C)(C)N1C(=O)[C@@H]2[C@H](C1=O)[C@@]3(C4=C(C=CC(=C4)Br)NC3=O)N[C@H]2[C@@H](C5=CC=C(C=C5)Cl)O |
Kanonische SMILES |
CC(C)(C)N1C(=O)C2C(C1=O)C3(C4=C(C=CC(=C4)Br)NC3=O)NC2C(C5=CC=C(C=C5)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide](/img/structure/B12626643.png)
![4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12626645.png)
![1,5-Bis[2-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12626650.png)
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-ol hydrochloride](/img/structure/B12626661.png)
![5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine](/img/structure/B12626670.png)
![(1'S,3R,3'S,7a'S)-5''-fluoro-1'-{[2-(prop-2-en-1-yloxy)phenyl]carbonyl}-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12626673.png)
![3,6-Dichloro-4-{4-[2-(4-nitrophenoxy)ethyl]piperidin-1-yl}pyridazine](/img/structure/B12626676.png)
![5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one](/img/structure/B12626690.png)
